molecular formula C17H20F3N7O B6460288 4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549006-44-0

4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No. B6460288
CAS RN: 2549006-44-0
M. Wt: 395.4 g/mol
InChI Key: FGEYNRFKSHMGFX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a morpholine ring. The presence of a trifluoromethyl group indicates that the compound may have unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrimidine, piperazine, and morpholine rings would likely contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of a trifluoromethyl group could bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Antifungal Properties

Trifluoromethyl pyrimidine derivatives bearing an amide moiety have shown promising antifungal activities. In vitro assays demonstrated that some of these compounds effectively inhibit the growth of several fungal pathogens, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These findings suggest potential applications in agriculture and crop protection.

Insecticidal Activities

The synthesized trifluoromethyl pyrimidine derivatives also exhibit moderate insecticidal properties. They were effective against pests such as Mythimna separata and Spodoptera frugiperda, albeit at slightly lower potency than the commercial insecticide chlorantraniliprole . Researchers could explore their use in integrated pest management strategies.

Anticancer Potential

In addition to their antifungal and insecticidal activities, these compounds displayed certain anticancer effects. Against cancer cell lines (PC3, K562, Hela, and A549), they exhibited activity comparable to that of doxorubicin, a well-known chemotherapeutic agent . Further investigations into their mechanisms of action and potential clinical applications are warranted.

Amination Reactions

The compound’s unique structure makes it a valuable reactant in amination reactions. For instance, it can participate in the preparation of aminopyridines, which have applications in medicinal chemistry and drug discovery .

Catalytic Ligand for Oxidative Coupling

4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine can serve as a catalytic ligand. It facilitates the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, catalyzed by palladium .

Boron Reagents in Suzuki–Miyaura Coupling

While not directly studied for this compound, boron reagents play a crucial role in Suzuki–Miyaura coupling reactions. Given the presence of a trifluoromethyl group, exploring its compatibility with boron-based coupling reactions could yield novel applications in synthetic chemistry .

Mechanism of Action

Target of Action

, and pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are widely used in the pharmaceutical industry and are a focus of ongoing research in medicinal chemistry.

Biochemical Pathways

, suggesting that they may interact with a variety of biochemical pathways.

properties

IUPAC Name

4-[4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)26-5-3-25(4-6-26)14-1-2-21-16(24-14)27-7-9-28-10-8-27/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEYNRFKSHMGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

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